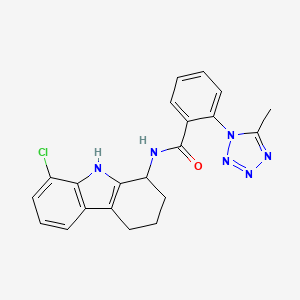![molecular formula C26H22N2O7S B12161106 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161106.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A furan ring (furan-2-yl) attached to a pyrrolidine ring.
- A benzothiazole moiety (6-methyl-1,3-benzothiazol-2-yl) linked to the pyrrolidine ring.
- A phenyl group with three methoxy substituents (3,4,5-trimethoxyphenyl).
- The overall structure is a conjugated system with a hydroxy methylidene group (C=O) at the furan ring.
- This compound’s complexity suggests potential interesting properties and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of various precursors.
- Industrial production methods likely involve multistep processes, including cyclization reactions, condensations, and functional group modifications.
Chemical Reactions Analysis
Oxidation: The furan ring and phenyl group could undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) or other functional groups.
Substitution: The benzothiazole ring may participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like KMnO₄ or PCC.
Major Products: Without experimental data, we can’t pinpoint exact products, but we’d expect derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or catalyst design.
Biology: It might exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine: If it shows promise, researchers might explore its potential as a drug lead.
Industry: Perhaps it has applications in materials science or organic electronics.
Mechanism of Action
- Again, without specific research, we can’t provide a precise mechanism. we’d investigate its interactions with cellular targets, signaling pathways, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds: We’d need to search for structurally related compounds
Uniqueness: Its combination of furan, benzothiazole, and phenyl rings makes it intriguing.
Remember that this compound’s detailed study would require experimental work and literature review
Properties
Molecular Formula |
C26H22N2O7S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O7S/c1-13-7-8-15-19(10-13)36-26(27-15)28-21(14-11-17(32-2)24(34-4)18(12-14)33-3)20(23(30)25(28)31)22(29)16-6-5-9-35-16/h5-12,21,30H,1-4H3 |
InChI Key |
PXVNFMVAGFCRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B12161027.png)
![5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161033.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12161035.png)
![2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12161040.png)
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B12161048.png)
![N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12161049.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161056.png)
![5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12161066.png)
![N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161079.png)
![N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide](/img/structure/B12161081.png)

![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B12161090.png)
![3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B12161098.png)
